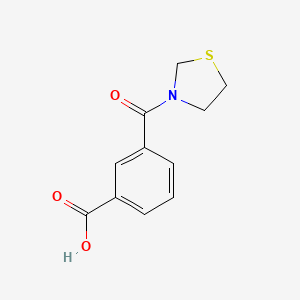

3-(Thiazolidine-3-carbonyl)benzoic acid

Description

Properties

IUPAC Name |

3-(1,3-thiazolidine-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(12-4-5-16-7-12)8-2-1-3-9(6-8)11(14)15/h1-3,6H,4-5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAUHWRNSREJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265885 | |

| Record name | Benzoic acid, 3-(3-thiazolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095383-98-3 | |

| Record name | Benzoic acid, 3-(3-thiazolidinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095383-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(3-thiazolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Activity

Thiazolidine derivatives, including 3-(Thiazolidine-3-carbonyl)benzoic acid, have exhibited significant antimicrobial properties. Studies have shown that various thiazolidine compounds demonstrate efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of cellular processes. For instance, docking studies suggest that some thiazolidines inhibit the MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis .

- Case Study : In a recent study, several thiazolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL for certain derivatives, indicating potent antibacterial activity .

Antifungal Properties

The antifungal potential of thiazolidine derivatives has also been explored extensively. This compound has been identified as a candidate for developing new antifungal agents.

- Efficacy : Research indicates that certain thiazolidine compounds can disrupt fungal cell walls, leading to cell death. For example, one study reported that specific derivatives showed MIC values ranging from 0.008 to 0.015 mg/mL against various fungal species .

Anticancer Activity

Thiazolidines are being investigated for their anticancer properties due to their ability to induce apoptosis and inhibit tumor growth.

- Mechanisms : The anticancer effects are linked to their interaction with various biological targets such as non-membrane protein tyrosine phosphatase (SHP2) and tumor necrosis factor TNF-α. Thiazolidine derivatives have been shown to affect the cell cycle and promote differentiation in cancer cells .

- Research Findings : A study highlighted that specific thiazolidine derivatives significantly reduced the production of vascular endothelial growth factor (VEGF) in human granulosa cells, suggesting their potential in cancer therapy .

Antioxidant Activity

The antioxidant capabilities of thiazolidine compounds are another area of interest, particularly in combating oxidative stress-related diseases.

- Study Results : Certain derivatives have demonstrated strong antioxidant activity in vitro, with IC50 values indicating effective free radical scavenging ability. For instance, one compound showed an IC50 value of 18.17 µg/mL in DPPH assays .

Other Applications

In addition to the aforementioned properties, thiazolidines have shown promise in other areas:

- Anti-inflammatory Effects : Thiazolidines exhibit anti-inflammatory properties that can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cardiovascular Health : Some studies suggest that these compounds may help in managing cardiovascular diseases by improving lipid profiles and reducing blood pressure .

Table: Summary of Biological Activities of Thiazolidine Derivatives

Mechanism of Action

The mechanism by which 3-(Thiazolidine-3-carbonyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(thiazolidine-3-carbonyl)benzoic acid, we compare it with structurally or functionally related compounds, including other benzoic acid derivatives and heterocyclic carboxylic acids.

2.1 Structural Analogs

2.1.1 2-(Thiazolidine-3-carbonyl)benzoic Acid (Nesosteine)

- Structure : Ortho-substituted thiazolidine-benzoic acid.

- Molecular Weight : 237.28 g/mol (identical to meta-isomer).

- Key Differences: Substituent Position: Ortho vs. Biological Activity: Nesosteine is clinically used as a mucolytic agent, whereas the meta-isomer’s applications remain under investigation.

2.1.2 Mefenamic Acid

- Structure : Anthranilic acid derivative with a biphenyl group.

- Molecular Formula: C₁₅H₁₅NO₂.

- Comparison: Lipophilicity: Higher logP (~5.5) compared to this compound (logP 1.4), making it more membrane-permeable. Activity: Non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes, unlike the thiazolidine derivative’s mucolytic action.

2.2 Functional Analogs

2.2.1 Azetidine-3-carboxylic Acid

- Structure : Four-membered azetidine ring with a carboxylic acid group.

- Molecular Weight : 117.10 g/mol.

- Comparison :

2.2.2 4-[({4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}amino)methyl]benzoic Acid

- Structure : Complex benzoic acid derivative with pyridine and ether moieties.

- Molecular Weight : ~440 g/mol (estimated).

- Comparison :

Data Tables

Table 1: Physicochemical Comparison

*Assumed similar to ortho-isomer due to structural analogy.

Research Findings and Key Insights

Extraction and Solubility :

- Benzoic acid derivatives with bulky substituents (e.g., thiazolidine) exhibit slower extraction rates compared to unsubstituted benzoic acid due to reduced diffusivity in membrane phases.

- The thiazolidine ring may enhance solubility in polar solvents (TPSA = 82.9 Ų) but reduce lipid membrane permeability compared to mefenamic acid.

Biological Efficacy :

- Thiazolidine derivatives like nesosteine show mucolytic activity by disrupting disulfide bonds in mucus proteins, a mechanism distinct from NSAIDs like mefenamic acid.

- The meta-substituted isomer may offer improved target selectivity over ortho analogs due to reduced steric hindrance.

Synthetic and Clinical Relevance :

Biological Activity

3-(Thiazolidine-3-carbonyl)benzoic acid, a compound featuring a thiazolidine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name: 2-(1,3-thiazolidine-3-carbonyl)benzoic acid

- Molecular Formula: C11H11NO3S

- Molecular Weight: 237.28 g/mol

This compound is characterized by the presence of both thiazolidine and benzoic acid functionalities, which contribute to its biological activities.

1. Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antibacterial and antifungal properties. In one study, various thiazolidine derivatives were synthesized and screened against several bacterial strains. The results indicated that compounds with thiazolidine structures showed notable inhibition against Gram-positive bacteria, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

A series of studies have evaluated the anti-inflammatory properties of thiazolidine derivatives. For instance, compounds derived from thiazolidin-4-one exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models. The effectiveness was comparable to standard anti-inflammatory drugs like nimesulide, indicating the therapeutic potential of these compounds in treating inflammatory conditions .

3. Analgesic Activity

In addition to anti-inflammatory effects, thiazolidine derivatives have been tested for analgesic activity. Experimental models demonstrated that certain derivatives significantly reduced pain responses in animal models, highlighting their potential use in pain management therapies .

4. Anticancer Properties

Thiazolidine derivatives have also shown promising anticancer activity. Research involving MTT assays revealed that specific thiazolidinones induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and various prostate cancer cells. The mechanisms involved include the modulation of cell cycle progression and induction of apoptotic pathways .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity: Thiazolidine derivatives may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Gene Expression: These compounds can influence the expression of genes associated with apoptosis and cell cycle regulation.

- Antioxidant Activity: Some studies suggest that thiazolidines may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy Study

- Anti-inflammatory Evaluation

- Anticancer Activity Assessment

Summary Table of Biological Activities

Preparation Methods

Reaction of (2-oxoindolin-3-ylideneamino)benzoic Acid with Thioglycolic Acid

One classical approach involves the condensation of (2-oxoindolin-3-ylideneamino)benzoic acid derivatives with thioglycolic acid in the presence of anhydrous sodium acetate and glacial acetic acid as solvent. The reaction is typically refluxed for 3–4 hours, followed by cooling and isolation of the product by filtration and washing with benzene.

-

- Equimolar amounts of reactants

- Glacial acetic acid solvent (10–15 mL)

- Addition of ethanol (15–20 mL) to the reaction mixture

- Reflux for 3–4 hours

- Cooling in ice water to precipitate the product

-

- Yields around 60% have been reported

- Melting points and IR spectra confirm product formation

- IR bands typically show N-H stretching (~3480 cm⁻¹), O-H stretching (~3320 cm⁻¹), and characteristic –COOH peaks (~2870 cm⁻¹)

This method is noted for its relatively straightforward procedure and moderate yield, making it a preferred conventional synthesis route.

Non-Conventional and Green Chemistry Approaches

Microwave-Assisted Synthesis on Montmorillonite KSF Clay

An alternative green synthesis involves adsorbing the reactants onto montmorillonite KSF clay and irradiating the mixture under microwave conditions. This method reduces reaction time and avoids the use of large volumes of organic solvents.

-

- Equimolar mixture of starting compounds adsorbed on montmorillonite KSF (3.5 g)

- Microwave irradiation until reaction completion (monitored by TLC)

- Washing and isolation of the product

-

- Slightly lower yields (~48%) compared to conventional reflux method

- Advantageous for environmental sustainability and reduced reaction times

This non-conventional approach aligns with green chemistry principles, offering an efficient alternative synthesis route.

Stepwise Synthesis via Schiff Base and Cyclization

A multi-step synthesis involves:

- Formation of a Schiff base by reacting p-aminobenzoic acid with thiosemicarbazide, followed by condensation with an aldehyde (e.g., p-tolualdehyde).

- Reaction of the Schiff base with mercaptoacetic acid in dry benzene to form the thiazolidine-4-one derivative.

- Further functionalization to yield the target 3-(thiazolidine-3-carbonyl)benzoic acid derivative.

- Highlights:

- Use of dry benzene as solvent

- Controlled reaction temperature

- Purification via recrystallization or chromatography

This route allows for structural diversity by varying the aldehyde and substituents, enabling exploration of different derivatives.

Catalytic Synthesis Using Functionalized Magnetic Nanoparticles

Recent advancements include the use of Fe3O4@SiO2@(CH2)3–urea–benzoic acid as a recoverable catalyst for the synthesis of thiazolidine derivatives.

-

- Magnetic separation for easy recovery

- Stability up to 280 °C (confirmed by TGA/DTG analysis)

- Promotes solvent-free synthesis at moderate temperatures (~80 °C)

-

- Aryl aldehyde, amine, and 2-mercaptoacetic acid as starting materials

- Catalyst loading around 10 mg

- Reaction time approximately 15 minutes

-

- High isolated yields (up to 88%)

- Environmentally friendly and efficient process

This catalytic method represents a modern, sustainable approach to synthesizing thiazolidine-containing benzoic acid derivatives.

Reaction Scheme Summary and Data Table

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Conventional reflux | (2-oxoindolin-3-ylideneamino)benzoic acid + thioglycolic acid | Reflux in glacial acetic acid + ethanol, 3–4 h | ~60 | Moderate yield, standard procedure |

| Microwave-assisted on clay | Same as above | Montmorillonite KSF, microwave irradiation | ~48 | Green chemistry, shorter reaction time |

| Schiff base cyclization | p-aminobenzoic acid + thiosemicarbazide + aldehyde + mercaptoacetic acid | Dry benzene reflux, multi-step | Variable | Allows structural diversity |

| Catalytic synthesis with Fe3O4@SiO2@(CH2)3–urea–benzoic acid | Aryl aldehyde + amine + 2-mercaptoacetic acid | Solvent-free, 80 °C, 10 mg catalyst, 15 min | 75–88 | High yield, recyclable catalyst |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Confirms presence of N-H, O-H, C=O, and aromatic C-H groups.

- Nuclear Magnetic Resonance (NMR): Proton NMR (¹H NMR) shows characteristic signals for aromatic protons, thiazolidine ring methylene groups, and carboxylic acid protons.

- Melting Point: Used as a purity indicator; typical melting points range from 125 °C to 180 °C depending on substituents.

- Thermogravimetric Analysis (TGA): Assesses thermal stability of catalysts and intermediates.

Q & A

Q. What are the established synthetic methodologies for 3-(Thiazolidine-3-carbonyl)benzoic acid, and which spectroscopic techniques are essential for structural validation?

Methodological Answer: A common synthetic route involves coupling thiazolidine derivatives with benzoic acid precursors. For example, in analogous syntheses (e.g., thioureidobenzoic acid), ammonium thiocyanate reacts with benzoyl chloride and 3-aminobenzoic acid under reflux conditions in acetone . Critical steps include:

- Reagent addition order : Slow addition of benzoyl chloride to prevent exothermic side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

- Analytical validation :

Q. How should researchers handle and store this compound to ensure stability and safety during experimental procedures?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the thiazolidine ring.

- Handling : Use gloveboxes or fume hoods for moisture-sensitive steps. Refer to safety data sheets (SDS) for PPE requirements (e.g., nitrile gloves, lab coats) .

- Stability monitoring : Conduct periodic HPLC analysis to detect degradation products, especially under varying pH conditions.

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies between experimental crystallographic data and computational modeling predictions for this compound?

Methodological Answer:

- Crystallographic refinement : Use SHELXL to optimize bond lengths and angles, particularly for the thiazolidine ring’s conformation. Compare experimental data (e.g., torsion angles) with density functional theory (DFT) calculations .

- Validation tools : Cross-check with the Cambridge Structural Database (CSD) for similar thiazolidine-containing compounds.

- Dynamic vs. static disorder : Employ twin refinement in SHELXL if electron density maps suggest multiple conformations .

Q. How can researchers utilize high-resolution mass spectrometry (HRMS) and multinuclear NMR to elucidate the tautomeric forms of this compound in solution?

Methodological Answer:

- HRMS : Identify isotopic patterns to distinguish between keto-enol tautomers. For example, a mass shift of +2 Da may indicate enol formation.

- Multinuclear NMR :

- ¹³C NMR : Detect carbonyl carbon shifts (e.g., ~170 ppm for keto vs. ~180 ppm for enol).

- ¹H-¹⁵N HMBC : Map hydrogen bonding networks to confirm tautomeric preferences.

- Solvent effects : Compare DMSO-d₆ (stabilizes enol) vs. CDCl₃ (favors keto) to observe tautomeric equilibrium.

Q. What experimental design considerations are critical for studying the biological activity of this compound derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the thiazolidine ring (e.g., substituents at the 2- or 4-positions) and benzoic acid moiety.

- In vitro assays :

- Use cell lines expressing target receptors (e.g., PPAR-γ for antidiabetic activity).

- Include positive controls (e.g., rosiglitazone) and measure EC₅₀ values via dose-response curves.

- Metabolic stability : Perform liver microsome assays to assess susceptibility to cytochrome P450 enzymes.

Q. How can researchers address conflicting data between computational solubility predictions and experimental solubility profiles for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.

- Computational adjustments :

- Refine Hansen solubility parameters (δD, δP, δH) using experimental data.

- Apply machine learning models trained on thiazolidine derivatives to improve predictions.

- Co-solvency studies : Evaluate solubilization via cyclodextrin complexation or lipid-based formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.